3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-2-4-8(5-3-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXWEYGSHCIMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Synthesis Using Aza-Wittig Reactions
One method involves using carbodiimides, which are obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacting with primary amines. Guanidine intermediates are produced, which are then treated with sodium ethoxide to yield regioisomers selectively via a base catalytic cyclization mechanism. However, when RNH2 (where R = H, Me) is used without sodium ethoxide, another regioisomer is obtained through a direct cyclization mechanism.
Sequential Three-Component Synthesis
This method synthesizes 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines through a sequential three-component process involving an aza-Wittig reaction/heterocyclization using sodium ethoxide as a catalyst. The iminophosphorane reacts with aromatic isocyanate to produce carbodiimides. These carbodiimides then react with piperazine derivatives to form intermediate guanidines. The guanidines are converted to 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines in ethylene chloride with a catalytic amount of EtONa. The heterocyclization occurs via nucleophilic displacement of the neighboring ester ethoxide group, resulting in the target compounds through intramolecular hetero conjugate addition annulations.
Table 1. Preparation of 1,4-Bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines
| Compd. | Ar | R | Yield */% |
|---|---|---|---|
| 4a | Ph | H | 87 |
| 4b | Ph | 2-Me | 85 |
| 4c | Ph | 2,5-diMe | 79 |
| 4d | Ph | 2,6-diMe | 74 |
| 4e | Ph | 2-Et | 83 |
Synthesis of Related Triazolopyrimidine Derivatives
From Pyrazolo[3,4-d]pyrimidin-4-one
A similar synthetic approach begins with the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The chlor derivative undergoes hydrazinolysis to form 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Refluxing the hydrazide derivative with triethyl orthoformate, trifluoroacetic acid, or trichloroacetic acid yields tricyclic compounds.
Analysis and Characterization
The structures of the synthesized compounds are typically confirmed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR, as well as elemental analysis.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
Cancer Therapy
CDK2 Inhibition
Research has demonstrated that 3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical target in cancer treatment. A series of derivatives were synthesized and tested for their inhibitory effects against CDK2/cyclin A2 complexes. The results indicated significant inhibitory activity with IC50 values ranging from 45 to 97 nM for MCF-7 cells and 6 to 99 nM for HCT-116 cells. These findings suggest potential for further development as anti-cancer agents .
Antiviral Activity
The compound has shown selective antiviral properties against the chikungunya virus through computer-aided drug design methodologies. Its mechanism involves interaction with viral proteins, inhibiting their function and thereby preventing viral replication .
Treatment of Type 2 Diabetes
Inhibitory effects on enzymes related to glucose metabolism have been observed, indicating the compound's potential in managing type 2 diabetes. The mechanism involves modulation of key metabolic pathways that regulate blood sugar levels .
Synthesis of Heterocyclic Systems
The compound serves as a precursor for synthesizing new heterocyclic systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine. These derivatives are of interest due to their complex structures and potential biological activities .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes an atom-economical one-pot three-step cascade process that utilizes five reactive centers. Characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures .
Case Study 1: Inhibition of CDK2
A study evaluated a series of triazolopyrimidinone compounds for their ability to inhibit CDK2 activity in vitro. The most potent compounds were further investigated for their effects on cell cycle progression and apoptosis induction in cancer cell lines.
Case Study 2: Antiviral Efficacy
Another research focused on the antiviral efficacy of the compound against chikungunya virus in vitro. The study demonstrated that specific structural modifications enhanced its antiviral properties.
Case Study 3: Diabetes Management
A recent investigation assessed the compound's effect on diabetic models, revealing its potential to lower blood glucose levels through enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Spectral and Analytical Data Comparison
Biological Activity
3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS No. 17466-02-3) is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The structure features a triazole ring fused to a pyrimidine ring with a 4-methylphenyl substituent, which may influence its biological properties.
- Molecular Formula: C11H9N5O
- Molecular Weight: 227.22 g/mol
- CAS Number: 17466-02-3
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts phosphorylation processes critical for cell proliferation and survival, making it a candidate for anti-cancer therapies .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds range from 1.91 µM to 27.43 µM against different cell lines .
- Mechanistic studies revealed that these compounds induce apoptosis through intrinsic pathways and arrest the cell cycle at the G2/M phase .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, certain derivatives exhibited comparable efficacy to conventional anti-inflammatory drugs at specific dosages (e.g., 50 mg/kg), suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Preliminary evaluations have shown that this compound possesses antimicrobial properties against various pathogens. The structural features contribute to its effectiveness against specific bacterial strains, indicating potential use in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The presence of the 4-methylphenyl group is crucial in enhancing the binding affinity to target proteins and improving pharmacokinetic profiles. Variations in substituents on the triazole or pyrimidine rings can significantly alter biological activity, highlighting the importance of SAR studies in optimizing therapeutic candidates .
Data Summary
| Biological Activity | Target Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.91 | Apoptosis induction |
| A549 | 3.28 | Cell cycle arrest | |
| Anti-inflammatory | Various | ~50 | Inhibition of inflammatory pathways |
| Antimicrobial | Various pathogens | Not specified | Disruption of bacterial growth |
Case Studies
- Case Study on Lung Cancer : A study investigated the effects of a derivative of this compound on A549 lung cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation and PARP cleavage .
- Anti-inflammatory Assessment : In a model assessing inflammation induced by carrageenan, derivatives showed reduced paw edema comparable to standard treatments, suggesting their utility in managing inflammatory conditions .
Q & A
Q. What are the common synthetic routes for 3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The compound is typically synthesized via heterocyclization of 5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. Key steps include:
- Heterocyclization : Reaction with carbon disulfide in alkaline conditions to form the triazolopyrimidine core .
- Alkylation/Functionalization : Ethyl iodide or glucosyl bromide can introduce thioether or glycoside moieties at the 5-position .
- Optimization : Recent protocols employ additives like potassium hydroxide or phase-transfer catalysts to improve yields and regioselectivity .
Q. How is the structural characterization of this compound performed?
Q. What biological activities have been reported for this compound?
- Anticancer Activity : Derivatives exhibit cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cells via oxidative stress induction .
- Antiviral Potential : Triazolopyrimidine scaffolds inhibit Chikungunya virus (CHIKV) replication by targeting viral protein synthesis .
- Receptor Binding : Analogues with lipophilic 3-substituents (e.g., 2-chlorobenzyl) show high affinity for adenosine A1 receptors (Ki < 50 nM) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the triazolopyrimidine core be addressed?
- Directing Groups : Use of electron-withdrawing groups (e.g., 4-methylphenyl) at the 3-position directs electrophilic substitution to the 5-position .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings enable selective C–H functionalization at the 7-position .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbital (FMO) analysis .
Q. What strategies improve the pharmacokinetic profile of triazolopyrimidine derivatives?
- Glycosylation : Thioglycoside derivatives (e.g., 5-(glucopyranosylthio)-substituted analogues) enhance water solubility and bioavailability .
- Prodrug Design : Per-O-acetylated sugar derivatives improve membrane permeability, with in vivo hydrolysis releasing the active compound .
- SAR Studies : Cycloalkylamino or aralkylamino substituents at the 7-position optimize receptor binding and metabolic stability .
Q. How do structural modifications influence antiviral activity against CHIKV?
- Substituent Effects : Electron-donating groups (e.g., methoxy) at the 3-position enhance antiviral activity, while bulky groups reduce efficacy .
- Mechanistic Insights : The compound inhibits CHIKV nsP1 capping enzyme, validated via enzymatic assays and molecular docking .
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?
- Metabolic Profiling : LC-MS identifies active metabolites (e.g., 5-hydrazinyl derivatives) responsible for in vivo efficacy .
- Cross-Species Validation : Compare human liver microsome stability with murine models to account for metabolic differences .
- Orthogonal Assays : Use flow cytometry (apoptosis) and ROS detection to confirm mechanisms beyond standard MTT assays .
Methodological Guidelines
Q. Key techniques for analyzing tautomeric equilibria in triazolopyrimidines
Q. Best practices for SAR studies on adenosine receptor binding
Q. Addressing synthetic scalability for preclinical development
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
